Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position, an isobutyl group at the 1-position, and a methyl ester group at the 5-position of the pyrazole ring.
Preparation Methods
The synthesis of Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines. For instance, the reaction of an appropriate 1,3-diketone with isobutylhydrazine can yield the desired pyrazole derivative.
Chemical Reactions Analysis
Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The isobutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Scientific Research Applications
Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their potential as therapeutic agents. This compound can be used as a building block for the synthesis of novel drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Agriculture: Pyrazole derivatives have been explored for their use as agrochemicals, including herbicides, fungicides, and insecticides.
Materials Science: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the iodine atom and the isobutyl group can influence the compound’s binding affinity and selectivity towards its targets. The methyl ester group can also affect the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:
Methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of an isobutyl group at the 1-position.
Properties
IUPAC Name |
methyl 4-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-6(2)5-12-8(9(13)14-3)7(10)4-11-12/h4,6H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXPDHAHAOADMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)I)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.